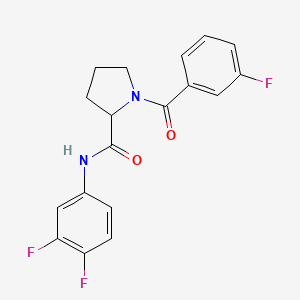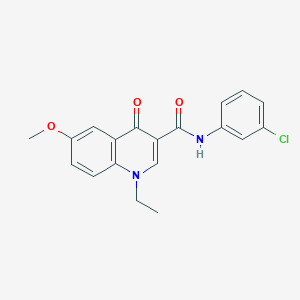![molecular formula C12H16ClN3O2S B6126986 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6126986.png)
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a propanoyl group, and a hydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chloro-3-methylphenol.
Formation of Intermediate: The phenol undergoes a reaction with propanoyl chloride to form 2-(4-chloro-3-methylphenoxy)propanoyl chloride.
Hydrazine Derivative Formation: The intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes precise control of reaction temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: A structurally similar compound with different functional groups.
2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid: Another related compound with a similar aromatic ring structure.
Uniqueness
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-7-6-9(4-5-10(7)13)18-8(2)11(17)15-16-12(19)14-3/h4-6,8H,1-3H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDINBBCOUIPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NNC(=S)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)
![(3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid](/img/structure/B6126917.png)
![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)

![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B6126944.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6126960.png)
![4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B6126962.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126967.png)

![methyl {[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B6126975.png)
